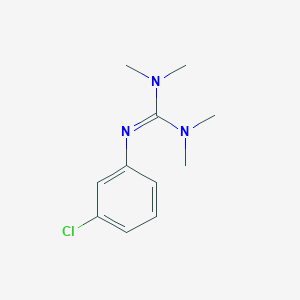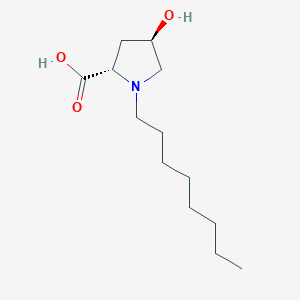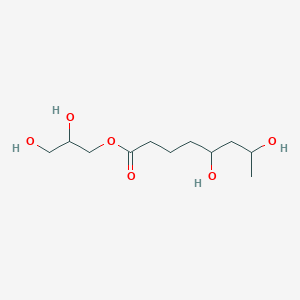![molecular formula C9H24Cl4Sn4 B14346153 Methanetetrayltetrakis[chloro(dimethyl)stannane] CAS No. 91148-26-4](/img/structure/B14346153.png)
Methanetetrayltetrakis[chloro(dimethyl)stannane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanetetrayltetrakis[chloro(dimethyl)stannane] is an organotin compound that features a central carbon atom bonded to four tin atoms, each of which is further bonded to two methyl groups and one chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanetetrayltetrakis[chloro(dimethyl)stannane] typically involves the reaction of a suitable tin precursor with a chlorinating agent under controlled conditions. One common method involves the reaction of dimethyltin dichloride with a carbon source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanetetrayltetrakis[chloro(dimethyl)stannane] may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Methanetetrayltetrakis[chloro(dimethyl)stannane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin halides.
科学研究应用
Methanetetrayltetrakis[chloro(dimethyl)stannane] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including methanetetrayltetrakis[chloro(dimethyl)stannane], are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methanetetrayltetrakis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved often include coordination to electron-rich sites and subsequent chemical transformations.
相似化合物的比较
Similar Compounds
Tetramethyltin: Similar in structure but lacks the chlorine atoms.
Dimethyltin dichloride: Contains two tin atoms and two chlorine atoms but lacks the central carbon atom.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom bonded to tin.
Uniqueness
Methanetetrayltetrakis[chloro(dimethyl)stannane] is unique due to its tetrahedral structure with four tin atoms bonded to a central carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other organotin compounds may not be suitable for.
属性
CAS 编号 |
91148-26-4 |
|---|---|
分子式 |
C9H24Cl4Sn4 |
分子量 |
748.9 g/mol |
IUPAC 名称 |
chloro-dimethyl-[tris[chloro(dimethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/8CH3.C.4ClH.4Sn/h8*1H3;;4*1H;;;;/q;;;;;;;;;;;;;4*+1/p-4 |
InChI 键 |
JZCFJBFHGCUSRE-UHFFFAOYSA-J |
规范 SMILES |
C[Sn](C)(C([Sn](C)(C)Cl)([Sn](C)(C)Cl)[Sn](C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)



![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
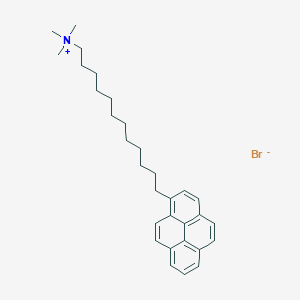
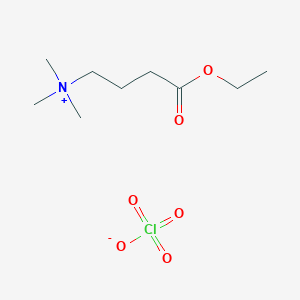
![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
